molecular formula C9H16O6 B565381 4,5-O-(1-Methylethylidene)-beta-D-fructopyranose CAS No. 912456-61-2

4,5-O-(1-Methylethylidene)-beta-D-fructopyranose

Cat. No. B565381
CAS RN: 912456-61-2
M. Wt: 220.221
InChI Key: HSMPYYFZUMECON-JAGXHNFQSA-N
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Description

4,5-O-(1-Methylethylidene)-β-D-fructopyranose is a chemical compound that is used for experimental and research purposes . It is also known as Topiramate Impurity 14 and 4,5-O-Isopropylidene-b-D-fructopyranose .


Molecular Structure Analysis

The molecular formula of 4,5-O-(1-Methylethylidene)-β-D-fructopyranose is C9H16O6 . The molecular weight is 220.22 .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of 4,5-O-(1-Methylethylidene)-β-D-fructopyranose are not provided in the available resources .

Scientific Research Applications

Catalytic Synthesis Applications

The utility of hybrid catalysts in synthesizing diverse organic compounds, including 5H-pyrano[2,3-d]pyrimidine scaffolds, is significant in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. This area explores the role of various catalysts, including organocatalysts, metal catalysts, and green solvents, in developing lead molecules, potentially indicating the application of 4,5-O-(1-Methylethylidene)-beta-D-fructopyranose in complex organic syntheses (Parmar, Vala, & Patel, 2023).

Biomolecular Design and Self-Organization

Dipyrazino[2,3-f:2′,3′-h]quinoxaline derivatives, serving as a foundation for larger 2D N-substituted polyheterocyclic aromatics, demonstrate the compound's potential in molecular, macromolecular, and supramolecular systems for diverse applications, including n-type semiconductors and sensors. This suggests the adaptability of this compound in the design and self-organization of biomolecules and devices (Segura, Juárez, Ramos, & Seoane, 2015).

Antioxidant Properties and Cell Protection

Chromones and their derivatives, including this compound, exhibit significant antioxidant properties, suggesting their potential in neutralizing active oxygen and combating cell impairment, leading to anti-inflammatory, antidiabetic, and anticancer activities (Yadav, Parshad, Manchanda, & Sharma, 2014).

Biopolymer Modification for Advanced Materials

The chemical modification of xylan into ethers and esters with specific functional groups indicates potential applications in drug delivery and as antimicrobial agents. This suggests this compound's utility in synthesizing novel biopolymer derivatives with tailored properties for various applications, including nanotechnology and material science (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Prebiotic Effects and Immune Function Enhancement

Beta2-1 fructans, similar in structure to this compound, demonstrate prebiotic properties that beneficially affect immune function and combat infections. This highlights the compound's potential in enhancing gastrointestinal health and modulating the immune response (Lomax & Calder, 2008).

Safety and Hazards

Users are advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with the substance should also be avoided .

Future Directions

The future directions of research and applications involving 4,5-O-(1-Methylethylidene)-β-D-fructopyranose are not specified in the available resources .

properties

IUPAC Name

(3aR,6R,7S,7aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-8(2)14-5-3-13-9(12,4-10)7(11)6(5)15-8/h5-7,10-12H,3-4H2,1-2H3/t5-,6-,7+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMPYYFZUMECON-JAGXHNFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2COC(C(C2O1)O)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CO[C@@]([C@H]([C@@H]2O1)O)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858039
Record name 4,5-O-(1-Methylethylidene)-beta-D-fructopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

912456-61-2
Record name 4,5-O-(1-Methylethylidene)-beta-D-fructopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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